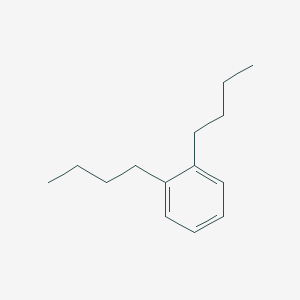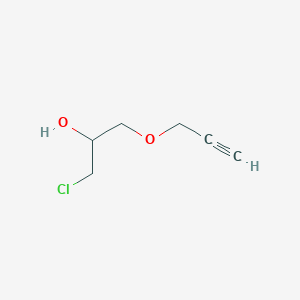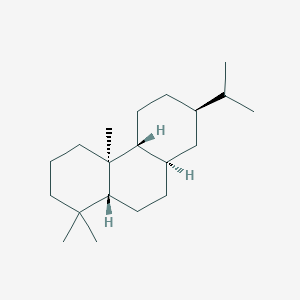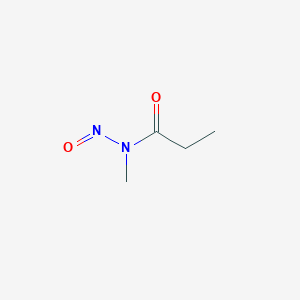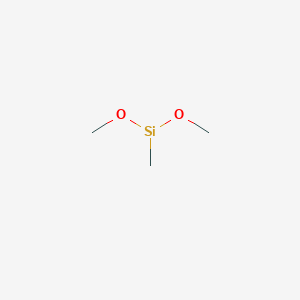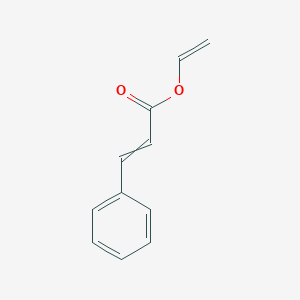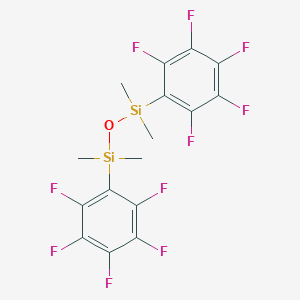
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- (DTMPF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a siloxane compound that contains fluorine atoms and is widely used in various fields, including material science, organic synthesis, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth, leading to apoptosis or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has been shown to have low toxicity in animal studies. However, its long-term effects on human health are not yet known. It is important to note that Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- is not approved for human use and should only be used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has several advantages for laboratory experiments, including its high reactivity and low toxicity. However, its high cost and limited availability can be a significant limitation for some researchers.
Direcciones Futuras
There are several future directions for the research on Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-. One potential area of research is the development of new synthetic methods for Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- that are more cost-effective and environmentally friendly. Another area of research is the investigation of the mechanism of action of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- and its potential applications in the treatment of other diseases. Additionally, the development of new formulations of Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- that can be used in vivo is another potential area of research.
Métodos De Síntesis
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- can be synthesized using various methods, including the reaction of hexamethyldisiloxane with pentafluorobenzene in the presence of a strong acid catalyst. Another method involves the reaction of hexamethyldisiloxane with pentafluorobenzene in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has been extensively studied for its potential applications in various scientific fields. In material science, it is used as a coating material due to its high thermal stability and water repellent properties. In organic synthesis, it is used as a reagent due to its high reactivity towards various organic compounds. In medicinal chemistry, Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
19091-32-8 |
|---|---|
Nombre del producto |
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)- |
Fórmula molecular |
C16H12F10OSi2 |
Peso molecular |
466.42 g/mol |
Nombre IUPAC |
[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]oxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C16H12F10OSi2/c1-28(2,15-11(23)7(19)5(17)8(20)12(15)24)27-29(3,4)16-13(25)9(21)6(18)10(22)14(16)26/h1-4H3 |
Clave InChI |
HSHJZLRELITFHY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canónico |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O[Si](C)(C)C2=C(C(=C(C(=C2F)F)F)F)F |
Sinónimos |
1,1,3,3-Tetramethyl-1,3-bis(pentafluorophenyl)propanedisiloxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



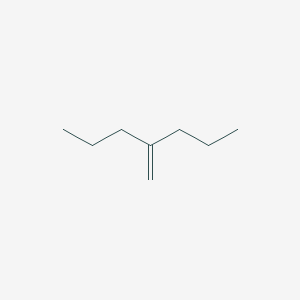

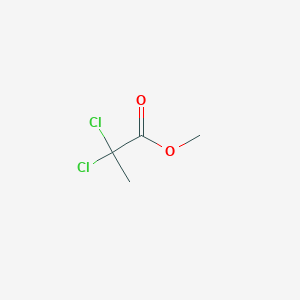
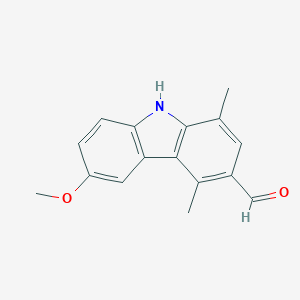
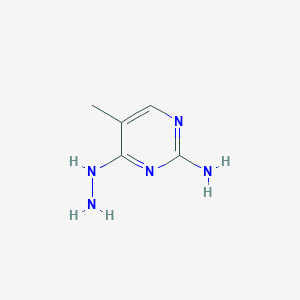
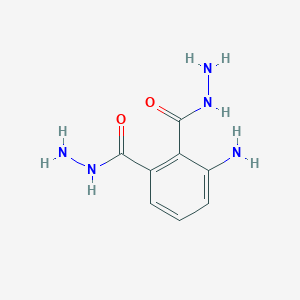
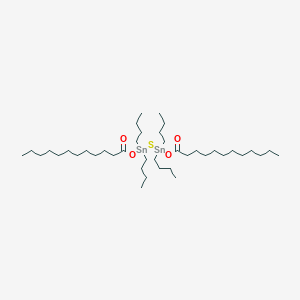
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
